Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride
Description
Properties
IUPAC Name |
methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-8-5-4-6-9(2)7(10)11-3;/h8H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKULSQPUJNTCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Its unique structure allows it to participate in complex synthetic pathways. Biology: In biological research, the compound can be used as a tool to study enzyme mechanisms and biochemical pathways. Medicine: Industry: The compound's reactivity makes it useful in the production of other chemicals and materials.
Mechanism of Action
The mechanism by which Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl [3-(methylamino)propyl]carbamate hydrochloride (1:1)
- Molecular Formula : C₉H₂₁ClN₂O₂
- Molecular Weight : 224.73 g/mol
- CAS Registry Numbers : 1188264-02-9, 171809-13-5 .
Structural Features: This compound consists of a tert-butyl carbamate group linked to a 3-(methylamino)propyl chain, with a hydrochloride salt. The tert-butyl group acts as a protective moiety for the amine, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical manufacturing .
Comparison with Structurally Similar Compounds
Propamocarb Hydrochloride
Key Differences :
- Substituents: Propamocarb has a dimethylamino group at the propyl chain, whereas the target compound has a methylamino group.
- Applications : Propamocarb is a fungicide used in agriculture, while the target compound is a synthetic intermediate, likely for drug development .
| Property | Target Compound | Propamocarb HCl |
|---|---|---|
| Amino Group | Methylamino | Dimethylamino |
| Main Application | Pharmaceutical intermediate | Agricultural fungicide |
| Molecular Weight (g/mol) | 224.73 | 224.77 |
N-Methyl-N-[3-(methylamino)propyl]carbamate Hydrochloride
Key Differences :
- Protective Group : Lacks the tert-butyl carbamate group present in the target compound.
- Role in Synthesis : The absence of the tert-butyl group simplifies the structure but reduces stability during synthetic steps requiring amine protection. This compound is used as a building block rather than a protected intermediate .
EDC Hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride)
Key Differences :
- Functional Group : Contains a carbodiimide group instead of a carbamate.
- Application: EDC is a peptide-coupling reagent, highlighting how structural variations (carbodiimide vs. carbamate) drastically alter functionality. The dimethylaminopropyl chain in EDC facilitates solubility in organic solvents, whereas the methylamino group in the target compound may offer different reactivity profiles .
Cholinesterase-Inhibiting Carbamates
Key Differences :
- Backbone Structure : Incorporates an indoline ring for enhanced biological activity, absent in the target compound.
Physicochemical and Functional Comparisons
Solubility and Stability
- The tert-butyl group in the target compound enhances lipophilicity, improving solubility in non-polar solvents compared to Propamocarb’s propyl chain. However, the hydrochloride salt form increases water solubility relative to non-ionic analogs .
- Deprotection of the tert-butyl group (e.g., via HCl in dioxane, as in ) yields a primary amine, a critical step in synthesizing active pharmaceutical ingredients (APIs) .
Biological Activity
Methyl N-methyl-N-[3-(methylamino)propyl]carbamate; hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- Structural Characteristics : The compound features a carbamate functional group, which is known for its role in various biological processes and interactions.
The biological activity of methyl N-methyl-N-[3-(methylamino)propyl]carbamate; hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It has been studied as a potential inhibitor or modulator in enzymatic pathways, particularly those involving acetylcholinesterase (AChE) inhibition, which is significant in neuropharmacology.
1. Enzyme Inhibition
The compound has been investigated for its ability to inhibit AChE, an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects.
2. Metabolic Effects
Research indicates that similar compounds within the n-methyl carbamate class can disrupt metabolic processes. For instance, studies on methomyl (a related compound) demonstrated alterations in hepatic metabolism and significant impacts on liver function, suggesting that methyl N-methyl-N-[3-(methylamino)propyl]carbamate may exhibit analogous effects .
3. Endocrine Disruption
Evidence suggests that n-methyl carbamates can act as endocrine disruptors. Methomyl exposure resulted in changes to body weight ratios and metabolic health indicators in animal models, raising concerns about similar effects from methyl N-methyl-N-[3-(methylamino)propyl]carbamate .
Case Studies
- Acute Metabolic Effects :
- Neurotoxicity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | AChE Inhibition | Endocrine Disruption | Metabolic Impact |
|---|---|---|---|
| Methyl N-methyl-N-[3-(methylamino)propyl]carbamate; hydrochloride | Moderate | Potential | Altered hepatic metabolism |
| Methomyl | High | Confirmed | Hepatic steatosis |
| Aldicarb | High | Potential | Altered glucose metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
